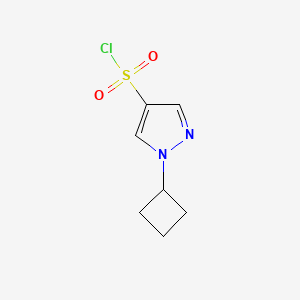

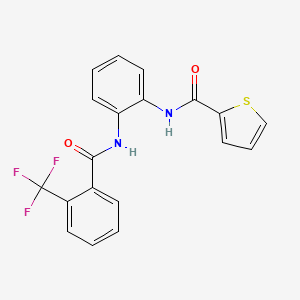

![molecular formula C25H25N3O5 B2778371 甲基 4-[[2-氧代-2-(1-(2-氧代-2-哌啶-1-基乙基)吲哚-3-基)乙酰]氨基]苯甲酸酯 CAS No. 872862-08-3](/img/structure/B2778371.png)

甲基 4-[[2-氧代-2-(1-(2-氧代-2-哌啶-1-基乙基)吲哚-3-基)乙酰]氨基]苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction and identify the products .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, NMR and IR spectroscopy can provide information about the compound’s structure, which can be used to predict properties like solubility and reactivity .科学研究应用

乙酰胆碱酯酶抑制

该化合物的一个重要应用领域是乙酰胆碱酯酶抑制剂的开发。这些物质已被研究其治疗与乙酰胆碱缺乏症相关的疾病(如阿尔茨海默病)的潜力。例如,1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶的衍生物已显示出作为抗乙酰胆碱酯酶剂的有效活性,突出了该化合物在神经退行性疾病研究中的相关性 (H. Sugimoto, Y. Iimura, Y. Yamanishi, K. Yamatsu, 1995).

有机合成和药物化学

该化合物还在有机合成和药物化学中发挥作用,特别是在通过钯催化的 C-H 官能化合成吲哚酮中。这一过程对于创建抑制丝氨酸棕榈酰转移酶等酶的化合物至关重要,丝氨酸棕榈酰转移酶在药物化学中对于开发新药很重要 (J. Magano, E. J. Kiser, R. J. Shine, Michael H. Chen, 2014).

光聚合

另一个研究应用涉及在光聚合过程中使用该化合物。一项关于氮氧化物介导的光聚合的研究引入了一种带有连接到氨氧基功能的生色团基团的化合物,这对于在紫外线照射下引发光聚合至关重要。这项研究提供了对该化合物在材料科学中用途的见解,特别是在开发新的光聚合材料方面 (Yohann Guillaneuf, D. Bertin, D. Gigmes, D. Versace, J. Lalevée, J. Fouassier, 2010).

铬酸盐和氧阴离子去除

该化合物的衍生物也已用于环境应用,例如从水溶液中选择性去除和回收铬酸盐、钼酸盐、钨酸盐和钒酸盐。这一应用在环境化学中对于从工业废物流中解毒和回收有价值的金属至关重要 (Mark W. Heininger, C. Meloan, 1992).

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple pathways. The downstream effects of these pathway modulations would depend on the specific biological context.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-33-25(32)17-9-11-18(12-10-17)26-24(31)23(30)20-15-28(21-8-4-3-7-19(20)21)16-22(29)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOQPTQTLOLYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

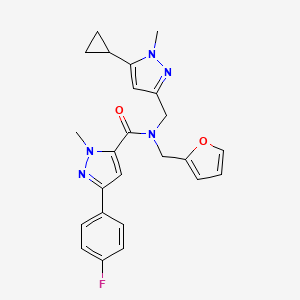

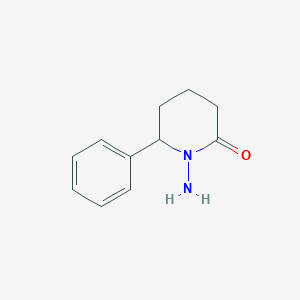

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2778289.png)

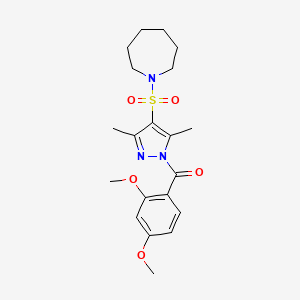

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/no-structure.png)

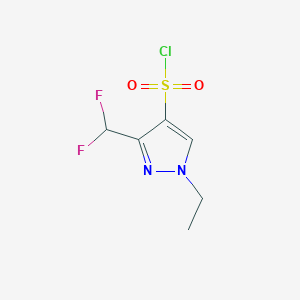

![4-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2778292.png)

![Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2778297.png)

![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2778300.png)

![2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2778308.png)

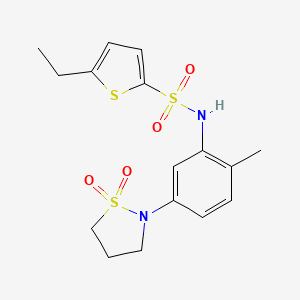

![2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2778311.png)